甲基2-(2-溴-5-硝基苯基)乙酸酯

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

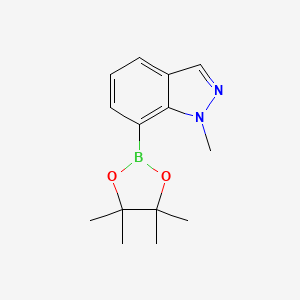

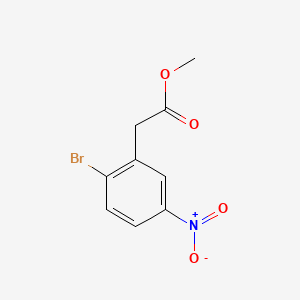

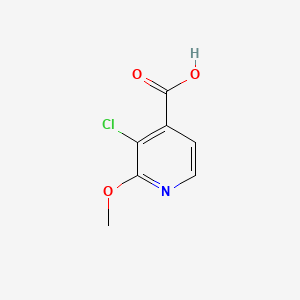

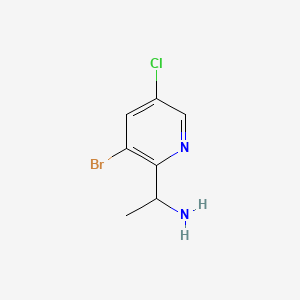

“Methyl 2-(2-bromo-5-nitrophenyl)acetate” is a chemical compound with the molecular formula C9H8BrNO4 . It has a molecular weight of 274.07 . The IUPAC name for this compound is “methyl 2-(2-bromo-5-nitrophenyl)acetate” and its structure can be represented by the SMILES notation: O=C(OC)CC1=CC(N+=O)=CC=C1Br .

Synthesis Analysis

The synthesis of “Methyl 2-(2-bromo-5-nitrophenyl)acetate” involves the reaction of the combined organic phase with brine, which is then dried over sodium sulfate and concentrated to yield the compound . The yield of this synthesis process is approximately 82% .Molecular Structure Analysis

The molecular structure of “Methyl 2-(2-bromo-5-nitrophenyl)acetate” is represented by the formula C9H8BrNO4 . The compound contains a bromine atom (Br), a nitro group (NO2), and an acetate group (CH3COO) attached to a phenyl ring .Chemical Reactions Analysis

“Methyl 2-(2-bromo-5-nitrophenyl)acetate” is an α-bromo ester . It has been used to alkylate phenol and amino groups . Moreover, it can be used to make vitamins and pharmaceutical drugs . It is commonly used as a reagent in chemical modification of histidine . In addition, it is also used in the synthesis of coumarins and cis-cyclopropane .It is recommended to be stored at room temperature . More specific physical and chemical properties such as melting point, boiling point, and density are not provided in the sources.

科学研究应用

合成和化学反应

- 已经探索了甲基2-(2-溴-5-硝基苯基)乙酸酯及相关化合物在合成一系列化学实体方面的潜力。例如,该化合物已被用于合成p-硝基苯基β-D-葡萄糖吡喃醛酸,该化合物用作测定β-葡萄糖苷酶活性的底物。从该底物中释放出的p-硝基酚通过光度法测量,表明酶的水解活性 (Kato等,1960)。

- 另一项研究讨论了从2-硝基酚衍生的2-芳氧基-2-甲基丙酰胺在硼烷还原过程中发生的意外的Smiles重排。这个过程可以获得有价值的2-硝基取代苯胺衍生物 (Buchstaller & Anlauf, 2004)。

- 已经研究了p-硝基苯乙酸与各种衍生物的动力学反应,以了解它们的反应机制和速率,这对于合成特定化合物至关重要 (Konakahara et al., 1988)。

合成中间体

- 该化合物作为合成吲哚衍生物的中间体。例如,它被用于通过一系列反应制备吲哚-2-乙酸甲酯,展示了它在生产复杂有机分子中的作用 (Modi,Oglesby和Archer,2003)。

硝化和芳基化

- 该化合物参与了硝化和芳基化反应,这是有机合成中的基本过程。例如,通过对相关化合物进行硝化形成4-卤代-4-硝基环己-2,5-二烯酮,展示了甲基2-(2-溴-5-硝基苯基)乙酸酯可以经历的化学转化 (Clewley et al., 1989)。

安全和危害

“Methyl 2-(2-bromo-5-nitrophenyl)acetate” should be handled with care to avoid dust formation, breathing mist, gas or vapours, and contact with skin and eyes . Personal protective equipment should be used and adequate ventilation should be ensured . All sources of ignition should be removed and personnel should be evacuated to safe areas in case of a spill or leak .

属性

IUPAC Name |

methyl 2-(2-bromo-5-nitrophenyl)acetate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8BrNO4/c1-15-9(12)5-6-4-7(11(13)14)2-3-8(6)10/h2-4H,5H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GYGZNFZMPAFWMI-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)CC1=C(C=CC(=C1)[N+](=O)[O-])Br |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8BrNO4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

274.07 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Methyl 2-(2-bromo-5-nitrophenyl)acetate | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![4-Chloro-3-fluoro-1H-pyrrolo[2,3-b]pyridine](/img/structure/B572874.png)

![(1S,2S,4R)-7-tert-Butyl 2-ethyl 7-azabicyclo[2.2.1]heptane-2,7-dicarboxylate](/img/structure/B572875.png)

![Methyl 4-chloro-7H-pyrrolo[2,3-d]pyrimidine-5-carboxylate](/img/structure/B572882.png)